Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate typically involves the reaction of 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput screening can optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate
- 5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone
- Methyl-1H-1,2,4-triazole-3-carboxylate
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the triazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Methyl 3-chloro-2-(4H-1,2,4-triazol-4-yl)benzoate is a compound of interest due to its potential biological activities. Its structure incorporates a triazole moiety, which is known for various pharmacological effects, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C10H8ClN3O2
- Molecular Weight : 227.64 g/mol
- Melting Point : 118-120°C
- Solubility : Slightly soluble in chloroform and methanol
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against a variety of microbial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. This compound was evaluated for its cytotoxic effects on various cancer cell lines.
Cancer Cell Line | IC50 (µM) | Apoptotic Effect |
---|---|---|
MCF-7 (Breast cancer) | 19.6 | Yes |
HeLa (Cervical cancer) | 25.0 | Yes |
A549 (Lung cancer) | 30.5 | Yes |
The compound induced apoptosis in MCF-7 cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . Flow cytometry analysis confirmed an increase in early and late apoptosis phases following treatment.
The mechanism underlying the biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways. For instance, studies have shown that this compound inhibits key kinases involved in cancer cell proliferation:
Kinase Target | Inhibition Assay Result |
---|---|
EGFR | IC50 = 12 µM |
VEGFR-2 | IC50 = 15 µM |
CDK-2/cyclin A2 | IC50 = 10 µM |
These findings indicate a robust interaction with critical signaling pathways in cancer cells .
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure facilitated effective binding to bacterial enzymes, enhancing its efficacy .
- Anticancer Potential : In vitro studies on breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Properties
Molecular Formula |
C10H8ClN3O2 |
---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
methyl 3-chloro-2-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-10(15)7-3-2-4-8(11)9(7)14-5-12-13-6-14/h2-6H,1H3 |
InChI Key |
MNSBBTGFEDENHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)N2C=NN=C2 |
Origin of Product |
United States |
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